4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
This compound belongs to the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one class, characterized by a fused bicyclic core with a pyrazole ring and a pyrrolidine moiety. Its structure includes a 4-ethylphenyl group at position 4, a 2-hydroxyphenyl substituent at position 3, and a 3-methoxypropyl chain at position 5. While specific pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly as kinase inhibitors or anti-inflammatory agents .
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H25N3O3/c1-3-15-9-11-16(12-10-15)22-19-20(17-7-4-5-8-18(17)27)24-25-21(19)23(28)26(22)13-6-14-29-2/h4-5,7-12,22,27H,3,6,13-14H2,1-2H3,(H,24,25) |
InChI Key |
BVOBPSWVCDLFNE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Biological Activity
The compound 4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the dihydropyrrolo[3,4-c]pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of 391.46 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.46 g/mol |
| CAS Number | 879956-25-9 |
Antioxidant Activity
Research indicates that compounds within the dihydropyrrolo[3,4-c]pyrazole class exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity is attributed to the presence of hydroxyl groups in the structure, which facilitate electron donation and radical stabilization .
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in various studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This suggests a mechanism where the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Anticancer Properties
Preliminary investigations into the anticancer activity of this compound have yielded promising results. In vitro assays have revealed that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. Furthermore, it has been reported to inhibit tumor growth in animal models, indicating its potential as an anticancer agent .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interactions with various molecular targets, including enzymes involved in oxidative stress and inflammation pathways, play a critical role.
Case Study 1: Antioxidant Activity Assessment
A study conducted on a series of dihydropyrrolo[3,4-c]pyrazole derivatives evaluated their antioxidant capacity using DPPH and ABTS assays. The results indicated that the compound exhibited a strong ability to reduce DPPH radicals with an IC50 value comparable to standard antioxidants such as ascorbic acid.
Case Study 2: Anti-inflammatory Mechanism Exploration
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels. This suggests that it may inhibit NF-kB signaling pathways responsible for inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the evidence, focusing on substituent variations and their implications:
Key Observations:
Electronic Effects : The 4-ethylphenyl group in the target compound is less electron-rich than the trimethoxyphenyl group in , which may reduce interactions with aromatic residues in enzyme active sites.
Biological Relevance : The pyridinylmethyl group in could enable π-π stacking or metal chelation, whereas the target compound’s methoxypropyl chain may prioritize hydrophobic interactions.
Research Findings and Limitations
Structural Analysis : X-ray crystallography data for analogs (e.g., ) confirm the fused bicyclic core’s planarity, critical for π-orbital overlap in target binding.
Pharmacological Gaps: No bioactivity data for the target compound are available in the evidence. However, the 2-hydroxyphenyl moiety in analogs correlates with antioxidant and anti-inflammatory effects in related heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
